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molecular formula C10H5BrN2 B1603925 4-Bromoisoquinoline-1-carbonitrile CAS No. 27224-09-5

4-Bromoisoquinoline-1-carbonitrile

Cat. No. B1603925
M. Wt: 233.06 g/mol
InChI Key: WYYWXXFJXOJBBJ-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (1.67 mL, 11.2 mmol) was added to a mixture of compound 470A (1.12 g, 5.00 mmol) and cyanotrimethylsilane (0.75 mL, 5.5 mmol) in 35 mL of THF. The resulting homogeneous mixture was refluxed for 20 min. After concentrating in vacuo, the residue was purified by flash chromatography on a 5×15 cm silica gel column, eluting with 3:1 hexane:ethyl acetate to give 0.95 g (82%) of compound 470B as a white powder. 1H NMR (400 MHz, CDCl3): δ 8.85 (s, 1H), 8.36 (d, 1H, J=8.5 Hz), 8.28 (d, 1H, J=8.5 Hz), 7.96 (t, 1H, J=8.5 Hz), 7.89 (t, 1H, J=8.5 Hz).
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[N:1]12CCCN=C1CCCC[CH2:2]2.[Br:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[N+:15]([O-])[CH:14]=1.C([Si](C)(C)C)#N>C1COCC1>[Br:12][C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([C:2]#[N:1])=[N:15][CH:14]=1

Inputs

Step One
Name
Quantity
1.67 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1.12 g
Type
reactant
Smiles
BrC1=C[N+](=CC2=CC=CC=C12)[O-]
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(#N)[Si](C)(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting homogeneous mixture was refluxed for 20 min
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a 5×15 cm silica gel column
WASH
Type
WASH
Details
eluting with 3:1 hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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